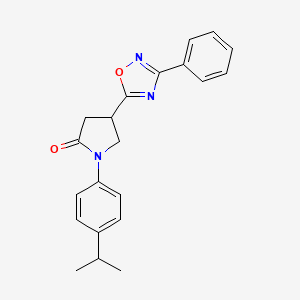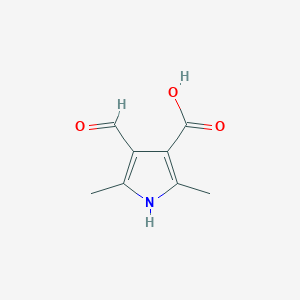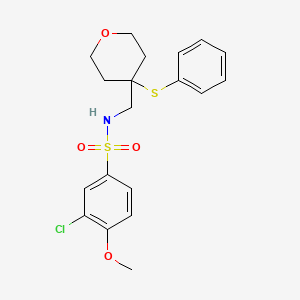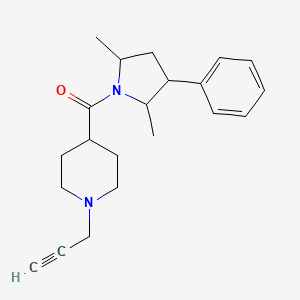
(2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone, also known as DPPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. DPPP is a member of the family of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant.
Scientific Research Applications
Spectroscopic Analysis and Molecular Properties
Spectroscopic Investigation and Molecular Calculations The characteristics of a structurally similar compound to (2,5-Dimethyl-3-phenylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone have been explored using Density Functional Theory. The study focused on geometrical parameters, FT-IR, Raman, 13C, and 1H NMR spectroscopy to confirm the molecular structure. Molecular orbital calculations, including HOMO-LUMO energy gap and Mulliken population analysis, provided insights into chemical reactivity, static charge distribution, and reactive sites. Thermodynamic parameters like heat capacity, entropy, and enthalpy at different temperatures were also calculated (Arasu et al., 2019).
Chemical Synthesis and Modification
Synthesis of Related Compounds The synthesis of compounds structurally related to the target molecule, involving cyclic sulfonamide precursors and stereoselective intramolecular Heck reaction, has been documented. This process represents an efficient method for constructing molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).
Biomedical Applications
Antimicrobial, Antioxidant, and Insect Antifeedant Properties A study synthesized derivatives containing the dimethyl phenyl bicyclo methanone group, showing significant antimicrobial and antioxidant activities against various bacterial and fungal strains. These compounds also exhibited insect antifeedant activities, indicating their potential in biomedical and agricultural applications (G.Thirunarayanan, 2015).
Material Science and Catalysis
Polymer Synthesis and Catalytic Applications Research has been conducted on synthesizing polyvinylpyrrolidone-stabilized heteropolyacids for use as catalysts in the synthesis of poly(oxymethylene) dimethyl ethers. This study highlights the tunability of acidity in these catalysts and their effectiveness in achieving high yields of specific products (Fang et al., 2014).
Chemical Sensing and Detection
Metal Ion Sensing A study developed a Schiff base as a colorimetric sensor for Fe(III) and a fluorescent sensor for Al(III), demonstrating the ability to detect these metal ions through visual and spectroscopic changes. This indicates potential applications in chemical sensing and environmental monitoring (Soufeena & Aravindakshan, 2019).
properties
IUPAC Name |
(2,5-dimethyl-3-phenylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-4-12-22-13-10-19(11-14-22)21(24)23-16(2)15-20(17(23)3)18-8-6-5-7-9-18/h1,5-9,16-17,19-20H,10-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXSNUZRMWUHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1C(=O)C2CCN(CC2)CC#C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,1-Trifluoro-3-{[(oxolan-2-yl)methyl]amino}propan-2-ol](/img/structure/B2869469.png)
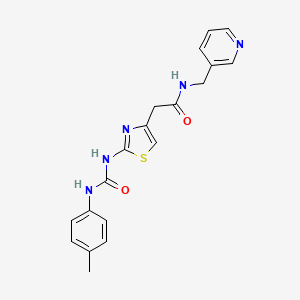
![N-[[4-(Dimethylcarbamoylamino)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2869471.png)

![tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate](/img/structure/B2869476.png)
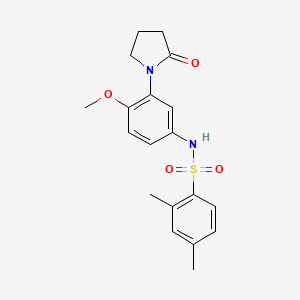
![2-cyclopropyl-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2869483.png)

![1-ethyl-3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/no-structure.png)
